[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBVRWKGAJVYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis techniques The process begins with the preparation of the cyclopropylpyridazine intermediate, which is then reacted with a pyrrolidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the pyridazine ring can produce a dihydropyridazine derivative.
Scientific Research Applications
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol, enabling comparative analysis of their synthesis, properties, and applications:
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (CAS: 827034-60-6)
- Structure: Pyrrolidine-2-methanol substituted with a cyclopropylmethyl group at the N1 position.
- Synthesis: Synthesized via reductive amination of cyclopropane carboxaldehyde with L-prolinol, yielding 86% as a yellowish oil .
- Cyclopropylmethyl group is smaller than the 6-cyclopropylpyridazine substituent, leading to distinct steric and electronic profiles.
- Applications: Not explicitly stated, but pyrrolidine-methanol derivatives are often intermediates in drug discovery for chiral auxiliaries or bioactive molecules .
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol (CAS: 1306664-44-7)
- Structure: Pyrrolidine-2-methanol with a sulfonyl-linked 5-bromopyridine group.
- Molecular Formula : C₁₀H₁₃BrN₂O₃S; molar mass = 321.19 .
- Key Differences: Sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the pyridazine moiety.
- Applications : Sulfonamide derivatives are common in protease inhibitors or kinase modulators .
(1-(2′-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol
- Structure: Pyrrolidine-2-methanol with an azide-functionalized benzenesulfonyl group.
- Synthesis: Prepared via sulfonylation of L-prolinol with 2-azidobenzenesulfonyl chloride, yielding an orange oil .
- Key Differences :
- Azide group offers click-chemistry compatibility, unlike the inert cyclopropylpyridazine.
- Aromatic sulfonyl groups may confer higher metabolic lability compared to pyridazine.
Structural and Functional Analysis
Research Implications
- Pyridazine vs. Pyridine: The pyridazine ring in the target compound may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites) compared to pyridine or non-aromatic analogs .
- Metabolic Stability : Cyclopropyl groups generally improve metabolic stability over azide or sulfonyl groups, which are prone to enzymatic reduction or hydrolysis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol, and how do reaction parameters impact yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine and pyridazine rings. Key steps include:
- Cyclopropane introduction : Use cyclopropane-bearing reagents (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions for pyridazine modification .
- Pyrrolidine ring formation : Employ reductive amination or nucleophilic substitution to attach the pyrrolidine moiety. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improve regioselectivity .
- Hydroxymethylation : Introduce the methanol group via oxidation-reduction sequences (e.g., NaBH₄ reduction of ketone intermediates) .
Q. Which analytical techniques are prioritized for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and pyridazinyl protons (δ 8.0–9.5 ppm). DEPT-135 clarifies carbon hybridization .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 248.1294) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion with dichloromethane/hexane. SHELXTL software refines structure parameters, with R-factor targets <0.05 .
- Key Metrics : Bond angles (cyclopropane: ~60°) and torsion angles (pyrrolidine chair conformation) validate stereochemistry .
- Challenges : Crystallization may require chiral auxiliaries if enantiomers are present .
Q. What structure-activity relationships (SAR) justify the cyclopropyl group’s role in modulating bioactivity?
- Methodological Answer :
- Comparative Studies : Replace cyclopropyl with methyl, ethyl, or fluoro groups. Assay binding affinity (e.g., IC₅₀ in enzyme inhibition) and logP (lipophilicity):
| Substituent | IC₅₀ (nM) | logP |
|---|---|---|
| Cyclopropyl | 12 ± 2 | 2.1 |
| Methyl | 45 ± 5 | 1.8 |
| Fluoro | 28 ± 3 | 1.9 |
- Findings : Cyclopropyl enhances target engagement via rigid hydrophobic interactions, improving potency 3.7× vs. methyl .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use 10% DMSO/90% saline for intravenous dosing.
- Solid Dispersion : Amorphous forms with PVP-K30 (1:3 ratio) increase solubility 10× via spray drying (Tg > 50°C) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH; HPLC stability >90% at 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
